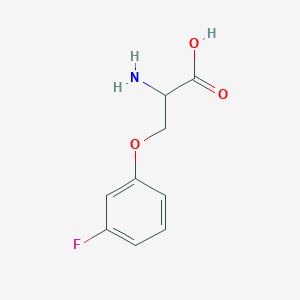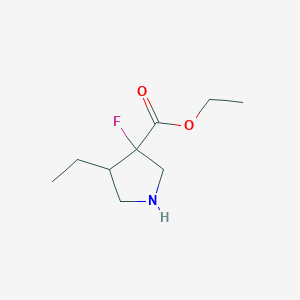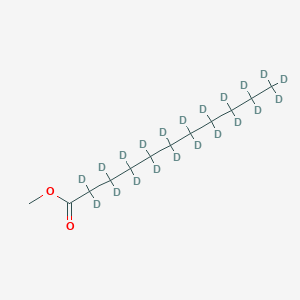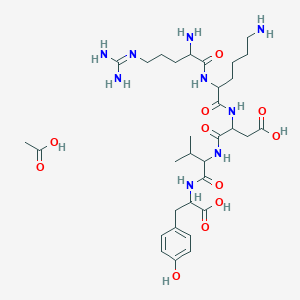
2-Amino-3-(3-fluorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-amino-3-(3-fluorofenoxi)propanoico es un compuesto orgánico que pertenece a la clase de los aminoácidos. Presenta un grupo fluorofenoxi unido a la cadena principal del ácido propanoico, lo que lo convierte en un derivado único de la fenilalanina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-amino-3-(3-fluorofenoxi)propanoico se puede lograr mediante varios métodos. Un enfoque común implica la reducción de ácidos 3-(heteroaril)-2-(hidroxiimino)propanoicos utilizando polvo de zinc y ácido fórmico en presencia de una cantidad catalítica de polvo de hierro a 60 °C durante 2 horas . Este método produce ácidos 2-amino-3-(heteroaril)propanoicos racémicos con un rendimiento del 48-94%.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. los principios generales de la síntesis orgánica, como la optimización de las condiciones de reacción y la escalabilidad del proceso, se aplicarían a su producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-amino-3-(3-fluorofenoxi)propanoico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El grupo carboxilo se puede reducir para formar derivados alcohólicos.
Sustitución: El grupo fluorofenoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica suelen implicar reactivos como el hidróxido de sodio o el terc-butóxido de potasio.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados oxo, mientras que la reducción del grupo carboxilo puede producir derivados alcohólicos.
Aplicaciones Científicas De Investigación
El ácido 2-amino-3-(3-fluorofenoxi)propanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Sirve como sonda para estudiar las interacciones enzima-sustrato y la unión proteína-ligando.
Medicina: Tiene potenciales aplicaciones terapéuticas debido a su similitud estructural con la fenilalanina, que participa en diversas vías metabólicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-amino-3-(3-fluorofenoxi)propanoico implica su interacción con dianas moleculares y vías específicas. El grupo fluorofenoxi puede mejorar su afinidad de unión a ciertas enzimas o receptores, modulando así su actividad. Las dianas moleculares y las vías exactas implicadas aún se encuentran en investigación.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-amino-3-(4-fluorofenil)propanoico: Un derivado de la fenilalanina con un átomo de flúor en la posición para.
Ácido 3-(3-fluorofenoxi)propanoico: Carece del grupo amino pero tiene una estructura fluorofenoxi similar.
Ácidos 2-amino-3-(heteroaril)propanoicos: Contienen diversos grupos heteroarilo en lugar del grupo fluorofenoxi.
Singularidad
El ácido 2-amino-3-(3-fluorofenoxi)propanoico es único debido a la presencia del grupo fluorofenoxi, que confiere propiedades químicas y biológicas distintivas. Esta característica estructural puede mejorar su afinidad de unión a dianas moleculares específicas, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C9H10FNO3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
2-amino-3-(3-fluorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-3-7(4-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
Clave InChI |
HPFDCGIOGHIVSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)


![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)



